3-(benzenesulfonyl)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide
Beschreibung
This compound features a benzothiadiazole core substituted with a fluorine atom at position 6 and a methyl group at position 2. The benzenesulfonyl group and ethyl-linked propanamide side chain contribute to its stereoelectronic profile, influencing solubility, bioavailability, and target interactions.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O5S2/c1-21-16-8-7-14(19)13-17(16)22(29(21,26)27)11-10-20-18(23)9-12-28(24,25)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAIHEVXESUOHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(benzenesulfonyl)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide is a synthetic derivative of benzothiadiazole known for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a benzenesulfonyl group and a benzothiadiazole moiety, which are crucial for its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of benzothiadiazole exhibit significant anticancer activity. For instance, research has shown that compounds similar to 3-(benzenesulfonyl)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it exhibits inhibitory effects against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
In vitro assays suggest that 3-(benzenesulfonyl)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacterial strains | |
| Anti-inflammatory | Reduces cytokine production |
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates compared to control groups.
Case Study 2: Antimicrobial Testing
In a series of antimicrobial susceptibility tests, 3-(benzenesulfonyl)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide demonstrated significant inhibitory concentrations against both Gram-positive and Gram-negative bacteria.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
Recent studies have highlighted the potential of sulfonamide derivatives as enzyme inhibitors. For instance, similar compounds have shown inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively . The presence of the benzothiadiazole structure in this compound may enhance its interaction with these enzymes.
Anticancer Activity
Sulfonamide derivatives have been investigated for their anticancer properties. Compounds containing similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. For example, a study found that certain benzenesulfonamide derivatives exhibited significant cytotoxicity in HeLa cells (IC50 values around 6–7 μM) while showing lower toxicity towards non-tumor cells . This suggests that 3-(benzenesulfonyl)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide could be explored further for its potential as an anticancer agent.
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial properties. The compound's structural features may contribute to its efficacy against bacterial infections. Research into related compounds has indicated that modifications in the sulfonamide group can enhance antimicrobial activity . Therefore, this compound could be evaluated for its potential use as an antimicrobial agent.
Case Study 1: Inhibition of α-glucosidase
In a study focusing on enzyme inhibitors for diabetes management, a series of sulfonamide derivatives were synthesized and screened for their ability to inhibit α-glucosidase. The results indicated that compounds with similar structural characteristics to 3-(benzenesulfonyl)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide showed promising inhibition profiles .
Case Study 2: Anticancer Screening
Another research effort involved synthesizing various benzenesulfonamide derivatives and testing their cytotoxicity against multiple cancer cell lines including MCF-7 and HCT116. The findings revealed that specific modifications led to enhanced anticancer activity, suggesting that similar approaches could be applied to the compound to evaluate its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The following table summarizes key structural differences and properties of analogous compounds:
Key Observations:
Core Heterocycle Differences: The benzothiadiazole core in the target compound (vs. benzothiazole in others) introduces additional sulfonyl oxygens, increasing polarity and hydrogen-bond acceptor count (HBA = 9 vs. 6–7 in analogs) . This may enhance binding to polar active sites in biological targets.
Substituent Effects :
- Fluorine at Position 6 : Unlike methanesulfonyl () or ethyl () groups, fluorine’s electronegativity may improve target affinity and modulate pharmacokinetics (e.g., longer half-life) .
- Methyl at Position 3 : Common in analogs (e.g., ), this group likely contributes to steric stabilization without significantly altering lipophilicity.
Side Chain Variations :
- The ethyl-propanamide linkage in the target differs from the triazolyl sulfanyl group in , which introduces conformational flexibility and additional hydrogen-bonding sites. The target’s rigid benzenesulfonyl-ethyl chain may favor specific binding orientations .
Physicochemical Properties: Lipophilicity (LogP): reports XlogP = 2 for a benzothiazole analog, whereas the target’s additional sulfonyl groups likely reduce logP (<2), favoring aqueous solubility . Hydrogen-Bonding: The target’s higher HBA count (9 vs.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
